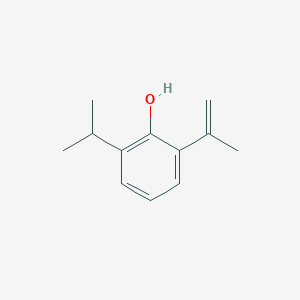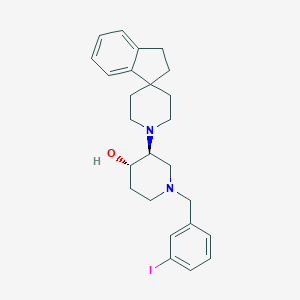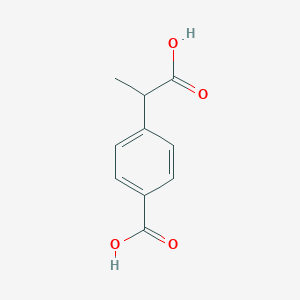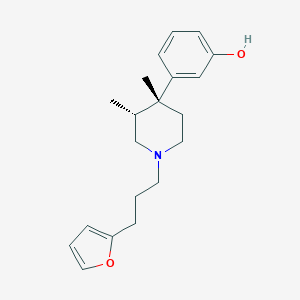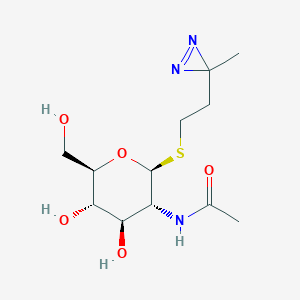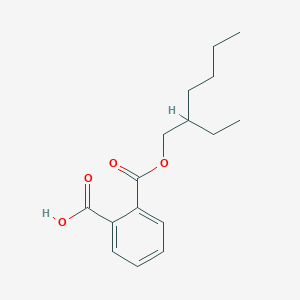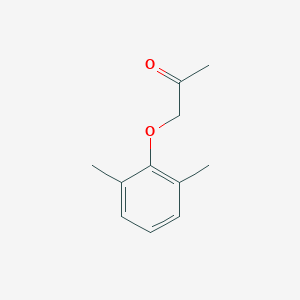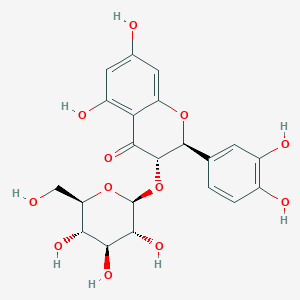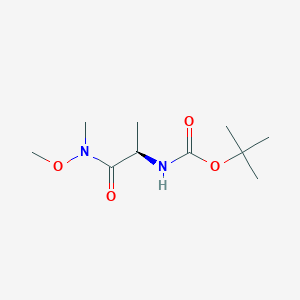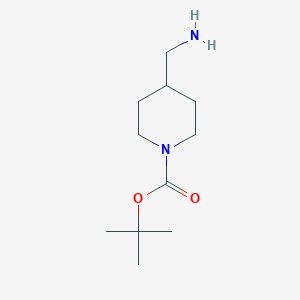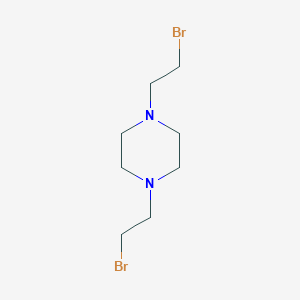
Piperazine, 1,4-bis(2-bromoethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis(2-bromoethyl)-(9CI), commonly known as Bis(2-bromoethyl)piperazine (BEP), is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of piperazine and is used in the synthesis of various drugs. BEP is known for its potent anticancer properties and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-bis(2-bromoethyl)-(9CI) is not fully understood, but studies have shown that it induces apoptosis (programmed cell death) in cancer cells. Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has also been shown to inhibit the growth and proliferation of cancer cells by disrupting DNA synthesis and cell division.
Biochemical and Physiological Effects:
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has been shown to have various biochemical and physiological effects on the body. Studies have shown that it can cause DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has also been shown to have immunomodulatory effects by enhancing the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has several advantages for lab experiments, including its potency as an anticancer agent and its solubility in water and other polar solvents. However, Piperazine, 1,4-bis(2-bromoethyl)-(9CI) also has limitations, including its toxicity and potential side effects on healthy cells.
Zukünftige Richtungen
Future research on Piperazine, 1,4-bis(2-bromoethyl)-(9CI) should focus on identifying its exact mechanism of action and exploring its potential use in combination with other anticancer agents. Additionally, studies should investigate the potential use of Piperazine, 1,4-bis(2-bromoethyl)-(9CI) in the treatment of other diseases, including malaria and tuberculosis. Finally, research should focus on developing new synthetic methods for Piperazine, 1,4-bis(2-bromoethyl)-(9CI) that are more efficient and environmentally friendly.
Synthesemethoden
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) can be synthesized using various methods, but the most common method involves the reaction of piperazine with 1,2-dibromoethane. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has been extensively studied for its potential use as an anticancer agent. Studies have shown that Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has potent cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has also been studied for its potential use in the treatment of other diseases, including malaria and tuberculosis.
Eigenschaften
CAS-Nummer |
143757-52-2 |
|---|---|
Produktname |
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) |
Molekularformel |
C8H16Br2N2 |
Molekulargewicht |
300.03 g/mol |
IUPAC-Name |
1,4-bis(2-bromoethyl)piperazine |
InChI |
InChI=1S/C8H16Br2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2 |
InChI-Schlüssel |
VNTGRYDBKWERBU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCBr)CCBr |
Kanonische SMILES |
C1CN(CCN1CCBr)CCBr |
Synonyme |
Piperazine, 1,4-bis(2-bromoethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



